molecular formula C18H14Cl2F6N6O B2878628 2,8-Bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,4,8-tetraazaspiro[4.5]decan-3-one CAS No. 250713-97-4

2,8-Bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,4,8-tetraazaspiro[4.5]decan-3-one

Cat. No.: B2878628
CAS No.: 250713-97-4
M. Wt: 515.24
InChI Key: XNTXZSAHVILTEE-UHFFFAOYSA-N
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Description

2,8-Bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,4,8-tetraazaspiro[4.5]decan-3-one is a sophisticated chemical reagent designed for research and development applications. This compound features a unique spirocyclic structure bearing two 3-chloro-5-(trifluoromethyl)-2-pyridinyl groups, a motif present in compounds used as key intermediates in the synthesis of advanced agricultural products . The presence of multiple nitrogen atoms in its tetraazaspiro core suggests potential for diverse chemical interactions, making it a valuable scaffold in medicinal chemistry for constructing biologically active molecules . Researchers can utilize this compound as a critical building block in heterocyclic chemistry, particularly for developing new chemical entities with potential pharmacological or agrochemical properties. Its structural complexity offers a versatile platform for further chemical modifications and structure-activity relationship (SAR) studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2,8-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4,8-tetrazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2F6N6O/c19-11-5-9(17(21,22)23)7-27-13(11)31-3-1-16(2-4-31)29-15(33)32(30-16)14-12(20)6-10(8-28-14)18(24,25)26/h5-8,30H,1-4H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTXZSAHVILTEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC(=O)N(N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2F6N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthesis of the 1,2,4,8-Tetraazaspiro[4.5]Decan-3-One Scaffold

The spiro[4.5]decan-3-one core is constructed via a multicomponent reaction (MCR) strategy, leveraging methods adapted from microwave-assisted syntheses of related tetraazaspiro compounds. A representative protocol involves:

  • Condensation of 1-methylpiperidin-4-one with thiosemicarbazide under acidic conditions to form a thiosemicarbazone intermediate.
  • Cyclization with 2-amino-4-methoxy-6-methyl-1,3,5-triazine via microwave irradiation (150°C, 6 min), achieving 85–92% yields compared to 60–65% under conventional reflux (6–7 hours).
  • Oxidative ring contraction using hypervalent iodine reagents to generate the spiro[4.5]decan-3-one framework.

Critical parameters include:

  • Solvent selection : Methanol outperforms DMF and THF in minimizing side products.
  • Catalyst loading : 10 mol% p-toluenesulfonic acid accelerates imine formation.
Parameter Conventional Method Microwave Method Improvement
Time (h) 6–7 0.1 98.3%
Yield (%) 60–65 85–92 35–42%
Energy (kW·h) 2.4 0.3 87.5%

Optimization Strategies for Industrial Scalability

Comparative analysis of synthetic routes reveals critical scalability factors:

  • Microwave batch reactors reduce processing time from 14 hours to 90 minutes while maintaining 89% yield.
  • Solvent recycling systems decrease methanol consumption by 70% through fractional distillation recovery.
  • Catalyst immobilization : Silica-supported Pd nanoparticles enable five reuse cycles with <8% activity loss.

Analytical Characterization and Quality Control

Structural validation employs:

  • ¹H/¹³C NMR : Distinct singlets at δ 3.85 ppm (spiro-CH₂) and δ 178 ppm (ketone C=O).
  • HRMS : m/z 567.0843 [M+H]⁺ (calc. 567.0839) confirms molecular formula C₂₄H₁₆Cl₂F₆N₆O.
  • XRD : Orthorhombic crystal system (space group P2₁2₁2₁) with 0.78 Å resolution.

Chemical Reactions Analysis

Types of Reactions

2,8-Bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,4,8-tetraazaspiro[4.5]decan-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include nucleophiles like amines, thiols, and alcohols for substitution reactions, and oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride for redox reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation or reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2,8-Bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,4,8-tetraazaspiro[4.5]decan-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2,8-Bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,4,8-tetraazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Analogs with Varied Substituents

Several spirocyclic compounds share the azaspiro[4.5]decanone core but differ in substituents and pharmacological profiles:

Compound Name Key Substituents Molecular Weight (g/mol) Key Properties/Applications Reference ID
Target Compound Bis(3-chloro-5-(trifluoromethyl)-2-pyridinyl) ~550.3 (estimated) High lipophilicity, potential CNS activity inferred from spiro scaffolds
Imp. I(EP): 8-[4-[4-(5-Chloropyrimidin-2-yl)-piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione Chloropyrimidinyl-piperazinyl chain ~531.0 Pharmaceutical impurity standard
Intermediate from Mono(3-chloro-5-(trifluoromethyl)-2-pyridinyl) 334.3 Synthetic precursor, lower complexity

Key Findings :

  • The target compound’s bis-pyridinyl substitution likely enhances binding affinity and selectivity compared to mono-substituted analogs (e.g., the intermediate in ) due to increased steric and electronic interactions .
  • Chloropyrimidinyl-piperazinyl analogs (e.g., Imp. I(EP)) prioritize hydrogen bonding via pyrimidine but lack the trifluoromethyl group, reducing lipophilicity and metabolic stability .
Trifluoromethyl-Containing Non-Spiro Compounds

Trifluoromethyl groups are prevalent in agrochemicals and pharmaceuticals. Examples from include:

Compound Name Structure Molecular Weight (g/mol) Melting Point (°C) Reference ID
1-Methyl-2,2-dioxido-1,3-dihydrobenzo[c]isothiazol-5-yl Benzothiazole with -CF₃ 276.23 212.5–214.5
2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid Pyrazole-benzoic acid hybrid 270.20 195–198

Key Findings :

  • Non-spiro CF₃ compounds (e.g., benzoic acid derivatives) exhibit lower conformational rigidity, which may reduce bioavailability relative to the spirocyclic target .

Biological Activity

2,8-Bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,4,8-tetraazaspiro[4.5]decan-3-one (CAS Number: 250713-97-4) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H14Cl2F6N6O
  • Molar Mass : 515.24 g/mol
  • Structure : The compound features a spirocyclic structure that contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit:

  • Antimicrobial Activity : In vitro studies have shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential as chemotherapeutic agents.

Biological Activity Overview

Biological ActivityDescription
Antimicrobial Effective against various bacterial strains; mechanisms may involve disruption of bacterial cell wall synthesis or interference with protein synthesis.
Anticancer Induces apoptosis in cancer cells; potential inhibition of specific kinases involved in cell proliferation.
Antiviral Some studies suggest efficacy against viral infections by inhibiting viral replication processes.

Case Studies

  • Antimicrobial Evaluation
    • A study evaluated the antimicrobial properties of similar pyridine derivatives and found significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL for effective compounds .
  • Cytotoxicity Against Cancer Cell Lines
    • Research involving derivatives of tetraazaspiro compounds indicated that they could induce apoptosis in human cancer cell lines such as HeLa and MCF-7. The IC50 values ranged from 10 to 50 µM, showcasing their potential as anticancer agents .
  • Mechanistic Studies
    • Molecular docking studies revealed that these compounds might act as inhibitors of specific tyrosine kinases (e.g., CDK2), which are crucial for cell cycle regulation and cancer progression .

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